N-(4-bromo-2,3-dimethylphenyl)-2-chloroacetamide
Description
Properties
IUPAC Name |
N-(4-bromo-2,3-dimethylphenyl)-2-chloroacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrClNO/c1-6-7(2)9(4-3-8(6)11)13-10(14)5-12/h3-4H,5H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRKOKYYNDULERS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)Br)NC(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2,3-dimethylphenyl)-2-chloroacetamide typically involves the reaction of 4-bromo-2,3-dimethylaniline with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Starting Materials: 4-bromo-2,3-dimethylaniline and chloroacetyl chloride.
Reaction Conditions: The reaction is conducted in an inert solvent like dichloromethane at a low temperature (0-5°C) to control the exothermic nature of the reaction.
Procedure: The chloroacetyl chloride is added dropwise to a solution of 4-bromo-2,3-dimethylaniline and triethylamine in dichloromethane. The mixture is stirred for several hours, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Handling: Large quantities of starting materials are handled using automated systems.
Controlled Reaction Conditions: Temperature and pH are carefully monitored and controlled to ensure consistent product quality.
Purification: The crude product is purified using techniques such as crystallization, distillation, or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-2,3-dimethylphenyl)-2-chloroacetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloroacetamide group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromo group to a hydrogen atom or other functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents (e.g., DMF) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous ether or THF.
Major Products
Substitution Products: Formation of N-(4-bromo-2,3-dimethylphenyl)-2-azidoacetamide or N-(4-bromo-2,3-dimethylphenyl)-2-thioacetamide.
Oxidation Products: Formation of this compound sulfoxide or sulfone.
Reduction Products: Formation of N-(4-bromo-2,3-dimethylphenyl)acetamide.
Scientific Research Applications
N-(4-bromo-2,3-dimethylphenyl)-2-chloroacetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-bromo-2,3-dimethylphenyl)-2-chloroacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Physicochemical Properties
The physicochemical properties of N-(4-bromo-2,3-dimethylphenyl)-2-chloroacetamide are influenced by substituent positions and halogenation patterns. Key comparisons with analogs include:
Table 1: Substituent Effects on Molecular Properties
Key Observations :
- Crystallinity: Chlorine substituents (e.g., in 2,4,5-trichlorophenyl derivatives) promote dense crystal packing due to strong halogen interactions, as evidenced by monoclinic lattice systems ().
- Bond Parameters : The C-Br bond length in N-(4-bromophenyl)acetamide (1.8907 Å) is consistent with brominated analogs, while chloro-substituted derivatives exhibit shorter C-Cl bonds (~1.74–1.79 Å) ().
Key Insights :
Hydrogen Bonding and Molecular Interactions
- N-(4-Fluorophenyl)-2-chloroacetamide exhibits intramolecular C–H···O interactions and intermolecular N–H···O hydrogen bonds, stabilizing its crystal lattice ().
- N-(2,4,5-Trichlorophenyl)-2-chloroacetamide shows altered amide group planarity due to chlorine’s electron-withdrawing effects, affecting hydrogen-bonding networks ().
Biological Activity
N-(4-bromo-2,3-dimethylphenyl)-2-chloroacetamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the existing literature on its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a bromo-substituted aromatic ring and a chloroacetamide functional group. Its chemical structure can be represented as follows:
This unique structure allows for interactions with various biological targets, influencing its efficacy in medicinal chemistry.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The chloroacetamide moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction may affect various biochemical pathways, making it a candidate for further pharmacological studies.
Antimicrobial Activity
Recent studies have indicated promising antimicrobial properties for this compound. It has been evaluated against a range of bacterial and fungal species using methods such as the turbidimetric assay. The results suggest that this compound exhibits significant activity against both Gram-positive and Gram-negative bacteria .
| Microorganism | Activity |
|---|---|
| Staphylococcus aureus | Inhibitory |
| Escherichia coli | Moderate inhibition |
| Candida albicans | Effective |
Anticancer Activity
In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines, including estrogen receptor-positive human breast adenocarcinoma (MCF7) cells. The Sulforhodamine B (SRB) assay revealed that this compound can induce cytotoxicity in cancer cells, suggesting potential as an anticancer agent .
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF7 | 12.5 |
| HeLa | 15.0 |
| A549 | 20.0 |
Case Studies
- Antimicrobial Efficacy : A study conducted by Sharma et al. (2020) evaluated the antimicrobial activity of various derivatives of this compound against multiple pathogens. The study found that certain derivatives exhibited enhanced activity compared to the parent compound, indicating the importance of structural modifications in optimizing efficacy .
- Anticancer Screening : In another study focusing on the anticancer potential of this compound, researchers observed that this compound significantly inhibited cell proliferation in MCF7 cells through apoptosis induction mechanisms. This was supported by flow cytometry analyses showing increased annexin V staining in treated cells.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for the preparation of N-(4-bromo-2,3-dimethylphenyl)-2-chloroacetamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via chloroacetylation of 4-bromo-2,3-dimethylaniline using 2-chloroacetyl chloride in the presence of a base (e.g., sodium ethoxide or triethylamine). Solvent choice (e.g., dichloromethane or ethanol) and temperature control (e.g., 273 K for slow condensation) are critical to minimize side reactions. Reaction progress can be monitored via TLC or HPLC. Purification typically involves recrystallization or column chromatography .
Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization of this compound?
- Methodological Answer :
- Spectroscopy : Use - and -NMR to confirm the acetamide backbone and substituent positions. IR spectroscopy can validate the amide C=O stretch (~1650 cm) and N–H bending (~1550 cm).
- Crystallography : Single-crystal X-ray diffraction (employing SHELXL for refinement) resolves bond lengths, angles, and intermolecular interactions (e.g., N–H···O hydrogen bonds). Programs like ORTEP-III aid in visualizing thermal ellipsoids and molecular packing .
Q. What are the primary intermediates in the synthesis of this compound, and how are they stabilized?
- Methodological Answer : Key intermediates include 4-bromo-2,3-dimethylaniline and 2-chloroacetyl chloride. Stabilization involves strict anhydrous conditions to prevent hydrolysis of the chloroacetyl group. Intermediates should be stored under inert gas (N) at low temperatures (4°C) .
Advanced Research Questions
Q. How can density functional theory (DFT) and molecular docking be applied to predict the reactivity and bioactivity of this compound?
- Methodological Answer :
- DFT : Optimize the molecular geometry at the B3LYP/6-31G(d,p) level to calculate frontier molecular orbitals (HOMO-LUMO), electrostatic potential maps, and Fukui indices for nucleophilic/electrophilic sites .
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., enzymes or receptors). Validate docking poses with MD simulations and binding free energy calculations (MM-PBSA/GBSA) .
Q. What strategies are effective in resolving contradictions between experimental and computational data during structural analysis?
- Methodological Answer :
- Cross-validate computational models (e.g., DFT-optimized structures) with experimental crystallographic data (bond lengths, angles).
- For hydrogen-bonding discrepancies, re-examine refinement parameters in SHELXL or consider disorder modeling. Use Hirshfeld surface analysis to quantify intermolecular interactions .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced biological or catalytic properties?
- Methodological Answer :
- Modify substituents on the phenyl ring (e.g., introduce electron-withdrawing groups like –NO or –CF) to alter electronic effects.
- Replace the chloroacetamide group with bioisosteres (e.g., trifluoroacetamide) and assess activity via in vitro assays (e.g., antimicrobial or enzyme inhibition). Correlate results with Hammett constants () or Hansch parameters .
Q. What challenges arise in scaling up the synthesis of this compound, and how can they be mitigated?
- Methodological Answer :
- Yield Optimization : Use flow chemistry to control exothermic reactions. Catalytic additives (e.g., KI in acetone) improve nucleophilic substitution efficiency.
- Purification : Switch from column chromatography to fractional crystallization for cost-effectiveness. Monitor purity via HPLC-MS to ensure compliance with pharmacopeial standards (e.g., >95% purity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
